Home > Products > Screening Compounds P95733 > 4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine
4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine -

4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine

Catalog Number: EVT-10930254
CAS Number:
Molecular Formula: C11H14N4S
Molecular Weight: 234.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This compound belongs to the thieno[3,2-d]pyrimidine class, which has been associated with various biological activities, including anticancer, antimicrobial, and antiviral properties. The structural framework of thieno[3,2-d]pyrimidine derivatives allows for modifications that can enhance their biological efficacy and selectivity.

Source and Classification

The compound can be classified as a heterocyclic organic compound, specifically a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents in treating various diseases. The presence of the piperazine moiety in 4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine further contributes to its pharmacological profile by enhancing solubility and receptor affinity.

Synthesis Analysis

Methods

The synthesis of 4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available thieno[3,2-d]pyrimidine derivatives.
  2. Reagents: Common reagents include Vilsmeier–Haack reagent for formylation reactions and various amines for nucleophilic substitutions.
  3. Reflux Conditions: Reactions are generally conducted under reflux conditions in solvents such as dimethylformamide or acetic acid.
  4. Purification: The final product is usually purified through recrystallization or chromatography techniques.

Technical details regarding the synthesis can include the use of specific temperatures and times for each reaction step to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of 4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine is C17H21N5SC_{17}H_{21}N_{5}S, with a molecular weight of approximately 327.447 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with a 4-methylpiperazine group.

  • Key Structural Features:
    • Thieno ring system
    • Pyrimidine nitrogen atoms
    • Piperazine ring providing additional functional properties

The structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the presence and position of functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions characteristic of heterocyclic compounds:

  1. Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitutions with electrophiles.
  2. Cyclization Reactions: Under certain conditions, it may form additional rings or derivatives through cyclization.
  3. Functional Group Modifications: The compound can be modified at different positions on the thieno or pyrimidine rings to enhance biological activity.

These reactions are often facilitated by specific catalysts or reagents that promote desired pathways while minimizing side reactions.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine is primarily linked to their interaction with biological targets such as enzymes or receptors:

  • Target Engagement: The compound may act as an inhibitor or modulator of specific kinases or receptors involved in disease pathways.
  • Biological Effects: By binding to these targets, it can alter signaling pathways leading to effects such as reduced cell proliferation in cancer cells or modulation of immune responses.

Quantitative data from studies assessing binding affinities (IC50 values) and functional assays provide insight into its efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine include:

  • Density: Approximately 1.264 g cm31.264\text{ g cm}^3
  • Boiling Point: 446.7C446.7^\circ C
  • Flash Point: 224C224^\circ C

Chemical properties might include stability under various pH conditions, solubility profiles in different solvents, and reactivity with common reagents used in organic synthesis.

Applications

Scientific Uses

4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine has potential applications in several scientific fields:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases such as cancer or autoimmune disorders.
  2. Biochemical Research: Used in studies exploring the mechanisms of action of thieno[3,2-d]pyrimidines on cellular processes.
  3. Drug Design: Its structure serves as a scaffold for designing novel derivatives with improved efficacy and selectivity against targeted biological pathways.
Rational Design Strategies for Thieno[3,2-d]pyrimidine-Based Inhibitors

Scaffold Morphing Approaches in Kinase-Targeted Drug Discovery

Scaffold morphing represents a cornerstone strategy in kinase inhibitor development, enabling systematic exploration of chemical space while preserving essential pharmacophoric features. This approach strategically modifies core structures to enhance target selectivity, potency, and physicochemical properties. The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in kinase drug discovery due to its ability to mimic purine nucleobases and engage conserved hinge regions through hydrogen bonding [3].

Kim and colleagues demonstrated the power of scaffold morphing through their transformation of the imidazopyridine-based JAK1 inhibitor AZD4205 into a thieno[3,2-d]pyrimidine series [3]. By implementing ring closure strategies, they constrained molecular flexibility and secured bioactive conformations critical for JAK1 binding. This scaffold transition yielded compound 24, which exhibited a JAK1 IC50 of 0.107 µM while maintaining high selectivity over JAK2 and JAK3 (JAK2/JAK1 IC50 ratio = 33; JAK3/JAK1 = 38) [3]. The structural modifications improved the inhibitor's ability to occupy the unique hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing isoform discrimination.

Table 1: Impact of Scaffold Morphing on Kinase Inhibitor Properties

Original ScaffoldMorphed ScaffoldKinase TargetPotency (IC50)Selectivity Enhancement
ImidazopyridineThieno[3,2-d]pyrimidineJAK10.107 µM33-fold JAK2/JAK1 selectivity
BIIB-057 coreXC608 structureSYK3.3 nMReduced kinome-wide selectivity
2,6-DiaminopurineFuro[3,4-d]pyrimidin-7(5H)-oneDENV/ZIKV NS56× more potent than ribavirinBroad-spectrum antiviral activity

Scaffold morphing extends beyond structural modification to address pharmacokinetic limitations. The transition from planar 2,6-diaminopurine systems to saturated furo[3,4-d]pyrimidin-7(5H)-one derivatives improved solubility profiles while maintaining anti-flaviviral activity against dengue and Zika viruses [5]. This transformation yielded compound 9d, which demonstrated 6-fold greater potency against dengue virus and 3-fold greater potency against Zika virus compared to reference nucleoside analogs [5].

Structural Analogues of AZD4205 for JAK1 Selectivity Optimization

The optimization of JAK1-selective inhibitors based on the thieno[3,2-d]pyrimidine scaffold represents a case study in precision medicinal chemistry. AZD4205 (golidocitinib) serves as the structural prototype, featuring a thieno[3,2-d]pyrimidine core that establishes critical hydrogen bonds with the hinge region of JAK1 [3]. Systematic structural modifications have yielded analogues with enhanced selectivity profiles while maintaining potent JAK1 inhibition.

Kim et al. explored multiple regions of the AZD4205 scaffold, discovering that modifications at the C4 position significantly influenced JAK isoform discrimination [3]. Introduction of a 4-(4-methylpiperazin-1-yl) group produced compound 46, which exhibited superior selectivity (JAK2/JAK1 IC50 ratio = 35; JAK3/JAK1 = 73) compared to AZD4205 (JAK2/JAK1 ratio = 7; JAK3/JAK1 = 23) [3]. This improvement stems from the methylpiperazine moiety's optimal engagement with JAK1-specific hydrophobic regions while creating steric clashes with corresponding pockets in other JAK isoforms.

Table 2: Selectivity Parameters of AZD4205 Analogues

CompoundJAK1 IC50 (µM)JAK2 IC50 (µM)JAK3 IC50 (µM)JAK2/JAK1 RatioJAK3/JAK1 Ratio
AZD42050.1200.8402.760723
240.1073.5314.0663338
250.0892.9375.2513359
460.1033.6057.5193573

The solvent-exposed region modifications proved equally crucial for selectivity optimization. Analogues featuring substituted aryl groups at this position demonstrated enhanced cellular potency against H1975 and H2087 NSCLC cells while maintaining selectivity over hematopoietic JAK2-dependent signaling pathways [3]. This selectivity is clinically relevant as excessive JAK2 inhibition causes hematological toxicities, while JAK3 inhibition may lead to thrombocytopenia and neutropenia [3].

The structural evolution culminated in compound 46, which combines optimized hinge-binding (thieno[3,2-d]pyrimidine core), hydrophobic pocket occupation (4-methylpiperazine), and solvent-front modifications (fluorinated aryl group). This analogue demonstrated superior suppression of STAT3 phosphorylation and colony formation in cellular models, validating the structure-based design approach [3].

Computational Modeling of Binding Conformations in JH1/JH2 Domains

Computational approaches have revolutionized our understanding of thieno[3,2-d]pyrimidine binding modes within the complex JH1/JH2 domain architecture of Janus kinases. Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into conformational dynamics and allosteric regulation mechanisms critical for inhibitor design.

The JH2 pseudokinase domain exerts complex regulatory control over the catalytic JH1 domain through dynamic inter-domain interactions. Ab initio modeling of the JAK2 JH1-JH2 complex revealed that JH2 stabilizes the inactive conformation of JH1 by trapping its activation loop and restricting αC-helix movement through extensive hydrophobic contacts and electrostatic interactions [9]. This model predicted that V617F mutation in JH2 disrupts these stabilizing interactions, leading to constitutive JAK2 activation – a hypothesis subsequently validated experimentally through site-directed mutagenesis and BaF3/EpoR cell transformation studies [9].

For thieno[3,2-d]pyrimidine derivatives targeting JAK1, molecular docking against JH1 reveals consistent binding patterns:

  • The thieno[3,2-d]pyrimidine core forms bidentate hydrogen bonds with Leu959 and Glu966 in the hinge region
  • The 4-(4-methylpiperazin-1-yl) group occupies a hydrophobic pocket adjacent to the ATP-binding site
  • Solvent-exposed substituents project toward the protein surface without significant steric clashes [3]

Properties

Product Name

4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine

IUPAC Name

4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C11H14N4S/c1-14-3-5-15(6-4-14)11-10-9(2-7-16-10)12-8-13-11/h2,7-8H,3-6H2,1H3

InChI Key

UFWRIHSVBLJCSP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2SC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.